molecular formula C28H38O B15419155 2,4-Bis(3-methyladamantan-1-yl)phenol

2,4-Bis(3-methyladamantan-1-yl)phenol

Cat. No.: B15419155
M. Wt: 390.6 g/mol
InChI Key: ABVHSVLVSDFEQG-UHFFFAOYSA-N
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Description

2,4-Bis(3-methyladamantan-1-yl)phenol is a useful research compound. Its molecular formula is C28H38O and its molecular weight is 390.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H38O

Molecular Weight

390.6 g/mol

IUPAC Name

2,4-bis(3-methyl-1-adamantyl)phenol

InChI

InChI=1S/C28H38O/c1-25-8-18-5-19(9-25)13-27(12-18,16-25)22-3-4-24(29)23(7-22)28-14-20-6-21(15-28)11-26(2,10-20)17-28/h3-4,7,18-21,29H,5-6,8-17H2,1-2H3

InChI Key

ABVHSVLVSDFEQG-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)C4=CC(=C(C=C4)O)C56CC7CC(C5)CC(C7)(C6)C

Origin of Product

United States

Biological Activity

2,4-Bis(3-methyladamantan-1-yl)phenol is a compound derived from the adamantane structure, which is known for its unique properties and potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, emphasizing its antioxidant properties and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C24H34OC_{24}H_{34}O with a molecular weight of 362.53 g/mol. The compound features a phenolic structure with two 3-methyladamantane substituents at the 2 and 4 positions.

Synthesis Methodology

The synthesis typically involves:

  • Formation of Adamantane Derivatives : Starting from adamantanol, followed by reactions with various aromatic aldehydes to yield Schiff base derivatives.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as FT-IR, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry to confirm their structures and purity.

Antioxidant Activity

A significant aspect of the biological activity of this compound is its antioxidant potential. Studies have shown that derivatives containing the adamantane moiety exhibit substantial free radical scavenging abilities.

Table 1: Antioxidant Activity of Adamantane Derivatives

CompoundInhibition Percentage (%) at 1 mg/mL
B181.4
B284.5
B389.9
B485.7

The highest inhibition percentage was observed in compound B3, indicating that structural modifications significantly influence antioxidant efficacy .

The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative stress-related damage in biological systems. The presence of the adamantane structure enhances the lipophilicity and cellular uptake of these compounds, contributing to their effectiveness.

Case Studies

Recent studies have investigated the effects of this compound on various biological systems:

  • Cell Culture Studies : In vitro studies demonstrated that this compound can reduce oxidative stress markers in neuronal cell lines exposed to oxidative agents.
  • Animal Models : In vivo experiments using rodent models showed that administration of the compound led to a significant decrease in markers of inflammation and oxidative damage in tissues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.